

# In-depth Technical Guide: Spectroscopic Data of 3-Chloro-2-iodopyridine

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## Compound of Interest

Compound Name: **3-Chloro-2-iodopyridine**

Cat. No.: **B156357**

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## A Note to the Researcher:

Following a comprehensive search of chemical databases and scientific literature, it has been determined that detailed, experimentally verified spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry) for **3-Chloro-2-iodopyridine** is not readily available in the public domain. While data for isomeric compounds and related halopyridines are accessible, the specific spectra and associated peak data for the 3-chloro-2-iodo isomer remain elusive.

This guide will therefore proceed by providing a foundational framework based on established spectroscopic principles and data from analogous structures. This approach will equip researchers with the theoretical knowledge and predictive insights necessary to interpret the spectra of **3-Chloro-2-iodopyridine** once it is acquired experimentally. We will project the expected spectral characteristics, explain the underlying principles, and provide detailed protocols for data acquisition, serving as a robust reference for future characterization of this compound.

## Introduction: The Structural Significance of 3-Chloro-2-iodopyridine

**3-Chloro-2-iodopyridine** is a halogenated pyridine derivative with significant potential in organic synthesis and drug development. The unique electronic and steric properties imparted by the chloro and iodo substituents on the pyridine ring make it a valuable building block. The chlorine atom acts as a moderate electron-withdrawing group, while the iodine atom, positioned at the ortho-position to the nitrogen, can readily participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making it a versatile precursor for the synthesis of more complex polysubstituted pyridines.

Accurate structural elucidation through spectroscopic methods is paramount to confirming the identity and purity of **3-Chloro-2-iodopyridine**, ensuring the reliability of subsequent synthetic transformations. This guide provides a detailed analysis of the expected spectroscopic signatures of this compound.

#### Molecular Structure and Properties:

Property	Value	Source
Chemical Formula	C <sub>5</sub> H <sub>3</sub> ClIN	N/A
Molecular Weight	239.44 g/mol	N/A
CAS Number	77332-89-9	N/A

```
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graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms
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C2 [label="C", pos="-1.1,0.6!"];
C3 [label="C", pos="-1.1,-0.6!"];
C4 [label="C", pos="0,-1.2!"];
C5 [label="C", pos="1.1,-0.6!"];
C6 [label="C", pos="1.1,0.6!"];
I [label="I", pos="-2.4,1.2!"];
Cl [label="Cl", pos="-2.4,-1.2!"];
H4 [label="H", pos="0,-2.2!"];
H5 [label="H", pos="2.1,-1.0!"];
H6 [label="H", pos="2.1,1.0!"];

// Define edges for bonds
N1 -- C2;
C2 -- C3;
C3 -- C4;
```

```
C4 -- C5;
C5 -- C6;
C6 -- N1;
C2 -- I;
C3 -- Cl;
C4 -- H4;
C5 -- H5;
C6 -- H6;
```

```
// Add double bonds
edge [style=double];
N1 -- C6;
C2 -- C3;
C4 -- C5;
}
```

Caption: Molecular structure of **3-Chloro-2-iodopyridine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **3-Chloro-2-iodopyridine**, we can predict the expected chemical shifts and coupling patterns based on the electronic effects of the substituents and data from similar compounds.

### Predicted $^1\text{H}$ NMR Spectrum (500 MHz, $\text{CDCl}_3$ )

The  $^1\text{H}$  NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.

- H-4: This proton is expected to be a doublet of doublets (dd). It is coupled to both H-5 (ortho-coupling, typically 7-9 Hz) and H-6 (meta-coupling, typically 2-3 Hz). Due to the influence of the adjacent electron-withdrawing chlorine atom, its chemical shift will be downfield.
- H-5: This proton will also appear as a doublet of doublets (dd), being coupled to H-4 (ortho-coupling) and H-6 (para-coupling, typically 0-1 Hz). It will likely be the most upfield of the three

aromatic protons.

- H-6: This proton, adjacent to the nitrogen, is expected to be the most downfield signal and will appear as a doublet of doublets (dd), coupled to H-5 (ortho-coupling) and H-4 (meta-coupling).

Predicted  $^1\text{H}$  NMR Data:

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
H-4	7.2 - 7.4	dd	$J(\text{H4-H5}) \approx 8.0$ , $J(\text{H4-H6}) \approx 2.0$
H-5	7.0 - 7.2	dd	$J(\text{H5-H4}) \approx 8.0$ , $J(\text{H5-H6}) \approx 5.0$
H-6	8.2 - 8.4	dd	$J(\text{H6-H5}) \approx 5.0$ , $J(\text{H6-H4}) \approx 2.0$

## Predicted $^{13}\text{C}$ NMR Spectrum (125 MHz, $\text{CDCl}_3$ )

The proton-decoupled  $^{13}\text{C}$  NMR spectrum will show five signals for the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the electronegativity of the substituents and their position on the ring.

- C-2: This carbon is directly attached to the highly electronegative iodine atom and is also adjacent to the nitrogen. It is expected to be significantly shielded by the iodine (heavy atom effect) and will likely appear at a lower chemical shift than might otherwise be expected for a carbon in its position.
- C-3: Attached to the chlorine atom, this carbon will be deshielded and is expected to have a chemical shift in the typical range for a chlorinated aromatic carbon.
- C-4: This carbon, bearing a proton, will be influenced by the adjacent C-3 chlorine.
- C-5: This is expected to be the most shielded of the protonated carbons.
- C-6: Being adjacent to the nitrogen atom, this carbon will be significantly deshielded.

Predicted  $^{13}\text{C}$  NMR Data:

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	~110 - 120
C-3	~140 - 145
C-4	~125 - 130
C-5	~120 - 125
C-6	~150 - 155

## Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of **3-Chloro-2-iodopyridine** is expected to be characterized by several key absorption bands.

Predicted IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium-Weak	Aromatic C-H stretching
1600 - 1550	Medium-Strong	C=C and C=N ring stretching vibrations
1450 - 1400	Medium	C=C ring stretching
~1100	Strong	C-Cl stretching
900 - 650	Strong	C-H out-of-plane bending
Below 600	Strong	C-I stretching

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

## Molecular Ion Peak

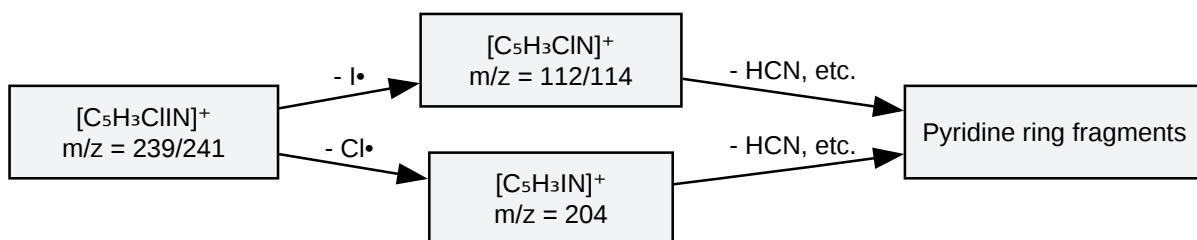
The molecular formula of **3-Chloro-2-iodopyridine** is  $C_5H_3ClIN$ . The presence of chlorine, which has two common isotopes ( $^{35}Cl$  and  $^{37}Cl$  in an approximate 3:1 ratio), will result in a characteristic isotopic pattern for the molecular ion peak.

- $M^+$  peak: The peak corresponding to the molecule containing  $^{35}Cl$  will be observed at  $m/z = 239$ .
- $M+2$  peak: A peak at  $m/z = 241$ , corresponding to the molecule containing  $^{37}Cl$ , will also be present. The intensity of this peak will be approximately one-third of the  $M^+$  peak.

## Predicted Fragmentation Pattern

The fragmentation of **3-Chloro-2-iodopyridine** in the mass spectrometer is expected to proceed through the loss of the halogen atoms or the pyridine ring fragmentation.

- Loss of Iodine: A major fragmentation pathway is the loss of the iodine atom (127 amu), which would result in a fragment ion at  $m/z = 112$  (for the  $^{35}Cl$ -containing fragment) and  $m/z = 114$  (for the  $^{37}Cl$ -containing fragment), again in a 3:1 ratio.
- Loss of Chlorine: Loss of the chlorine atom (35 amu) would lead to a fragment at  $m/z = 204$ .
- Loss of Halogens: Subsequent loss of the second halogen could also occur.



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Caption: Predicted major fragmentation pathways for **3-Chloro-2-iodopyridine**.

## Experimental Protocols

To obtain the actual spectroscopic data for **3-Chloro-2-iodopyridine**, the following experimental procedures are recommended.

## NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Chloro-2-iodopyridine** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrument: A 500 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.
  - Use a  $90^\circ$  pulse angle and a relaxation delay of at least 5 seconds.
  - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum with a spectral width of approximately 250 ppm.
  - Use a  $45^\circ$  pulse angle and a relaxation delay of 2 seconds.
  - Acquire a large number of scans (e.g., 1024 or more) to obtain adequate signal intensity.
- Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectra. Reference the  $^1\text{H}$  spectrum to the TMS signal at 0.00 ppm and the  $^{13}\text{C}$  spectrum to the  $\text{CDCl}_3$  solvent peak at 77.16 ppm.

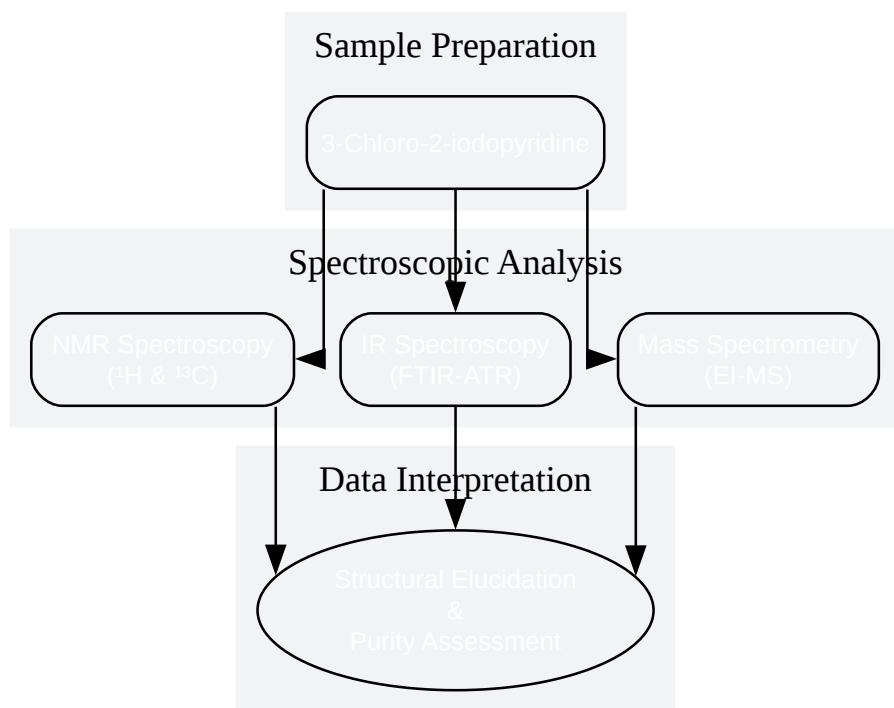
## IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small amount of the solid **3-Chloro-2-iodopyridine** sample directly onto the ATR crystal.
- Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal.

- Apply pressure to ensure good contact between the sample and the crystal.
- Record the sample spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ .
- Co-add at least 32 scans to improve the signal-to-noise ratio.
- Data Processing: The spectrum is typically displayed in terms of percent transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.
- Instrument: A mass spectrometer with an electron ionization (EI) source.
- Acquisition:
  - Use a standard electron energy of 70 eV for ionization.
  - Scan a mass range of approximately m/z 40 to 300.
- Data Analysis: Identify the molecular ion peaks ( $\text{M}^+$  and  $\text{M}+2$ ) and the major fragment ions. Determine the base peak (the most intense peak in the spectrum).

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Caption: General workflow for the spectroscopic characterization of **3-Chloro-2-iodopyridine**.

## Conclusion and Future Work

While experimentally determined spectra for **3-Chloro-2-iodopyridine** are not currently available in public databases, this guide provides a comprehensive predictive framework for its spectroscopic characterization. The expected NMR, IR, and MS data have been detailed based on fundamental principles and comparison with analogous structures. The provided protocols offer a clear path for researchers to acquire and analyze this data. The future acquisition and publication of the full spectroscopic data for **3-Chloro-2-iodopyridine** would be a valuable contribution to the chemical science community, aiding in the synthesis and development of novel compounds.

## References

Due to the lack of specific literature for **3-Chloro-2-iodopyridine**, this section remains unpopulated. Authoritative sources on general spectroscopic methods would be cited here in a complete guide based on experimental data.

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